
10-Methylacridin-9-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methylacridin-9-one;2,2,2-trifluoroacetic acid is a compound that combines the structural features of 10-methylacridin-9-one and 2,2,2-trifluoroacetic acid. 10-Methylacridin-9-one is a derivative of acridone, a heterocyclic compound with a wide range of applications in organic synthesis and medicinal chemistry. 2,2,2-Trifluoroacetic acid is a strong organic acid commonly used in peptide synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methylacridin-9-one typically involves the methylation of acridone. This can be achieved through various methods, including the use of methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
2,2,2-Trifluoroacetic acid is industrially produced by the electrochemical fluorination of acetic acid derivatives or by the reaction of trifluoroacetyl chloride with water. The reaction conditions for the synthesis of 2,2,2-trifluoroacetic acid involve the use of strong acids or bases and controlled temperatures to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
10-Methylacridin-9-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it to dihydroacridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridine ring.
2,2,2-Trifluoroacetic acid is known for its strong acidic properties and can participate in:
Deprotection Reactions: It is commonly used to remove protecting groups in peptide synthesis.
Esterification: It can react with alcohols to form trifluoroacetate esters.
Hydrolysis: It can hydrolyze esters and amides to their corresponding acids and amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Wissenschaftliche Forschungsanwendungen
10-Methylacridin-9-one;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 10-Methylacridin-9-one involves its interaction with biological macromolecules such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function, which can lead to cell death. The trifluoroacetic acid component can enhance the compound’s solubility and stability, facilitating its use in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
10-Methylacridin-9-one can be compared with other acridone derivatives such as:
Acridin-9(10H)-one: Known for its fluorescence properties and use in photodynamic therapy.
3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A novel thermally activated delayed fluorescence material with high luminescence efficiency.
The uniqueness of 10-Methylacridin-9-one lies in its specific structural modifications, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
88147-32-4 |
|---|---|
Molekularformel |
C16H12F3NO3 |
Molekulargewicht |
323.27 g/mol |
IUPAC-Name |
10-methylacridin-9-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H11NO.C2HF3O2/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15;3-2(4,5)1(6)7/h2-9H,1H3;(H,6,7) |
InChI-Schlüssel |
QUQCLORBQSPNHU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


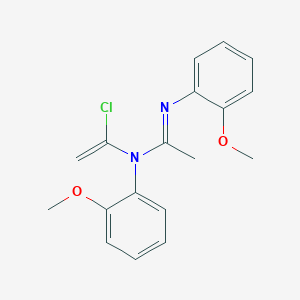
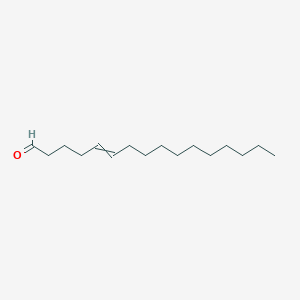

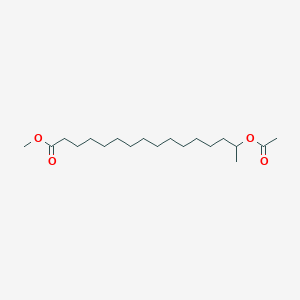
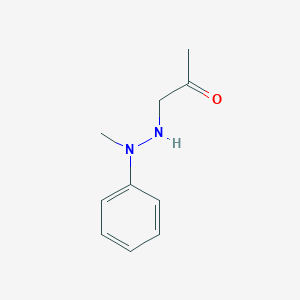
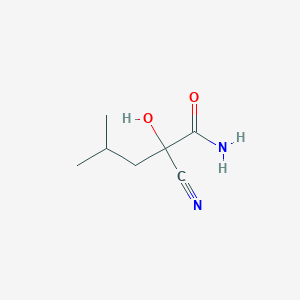
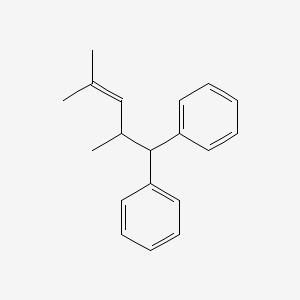
![3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one)](/img/structure/B14385015.png)





![4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14385038.png)
